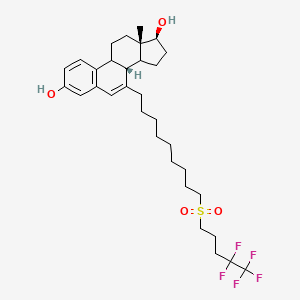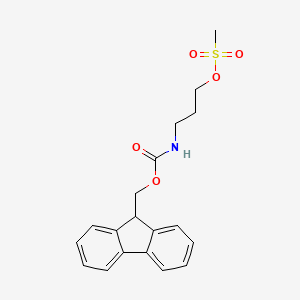
5'-Thymidylic Acid Disodium Salt Hydrate; Disodium 5'-dTMP Hydrate; Disodium TMP Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic Acid Disodium Salt Hydrate, also known as Disodium 5’-dTMP Hydrate or Disodium TMP Hydrate, is a nucleotide derivative. It is a thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety. This compound is crucial in the synthesis of DNA and plays a significant role in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic Acid Disodium Salt Hydrate typically involves the phosphorylation of thymidine. This process can be catalyzed by the enzyme thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP). The reaction conditions often require a buffered aqueous solution and the presence of a phosphate donor such as ATP .
Industrial Production Methods
Industrial production of 5’-Thymidylic Acid Disodium Salt Hydrate involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often employing recombinant DNA technology to produce the necessary enzymes in large quantities. The product is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Thymidylic Acid Disodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium azide or thiolates are often employed.
Major Products
Oxidation: Thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Reduction: Reduced forms of thymidine monophosphate.
Substitution: Various substituted thymidine derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Thymidylic Acid Disodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard for the quantification of metabolites in liquid chromatography-mass spectrometry (LC/MS) analysis.
Biology: Plays a crucial role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in cancer treatment due to its involvement in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent.
Wirkmechanismus
The mechanism of action of 5’-Thymidylic Acid Disodium Salt Hydrate involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerase, which catalyzes the addition of nucleotides to the growing DNA strand. The compound is also involved in the de novo synthesis of thymidine triphosphate (dTTP), a critical precursor for DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyguanosine 5’-monophosphate sodium salt hydrate
- 2’-Deoxycytidine 5’-monophosphate
- 2’-Deoxyadenosine 5’-monophosphate
- Cytidine 5’-monophosphate disodium salt
Uniqueness
5’-Thymidylic Acid Disodium Salt Hydrate is unique due to its specific role in thymidine metabolism and DNA synthesis. Unlike other nucleotides, it is directly involved in the synthesis of thymidine triphosphate (dTTP), making it essential for DNA replication and repair .
Eigenschaften
Molekularformel |
C10H13N2Na2O8P |
|---|---|
Molekulargewicht |
366.17 g/mol |
IUPAC-Name |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1 |
InChI-Schlüssel |
AGSQMPPRYZYDFV-JEFWNKQSSA-L |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


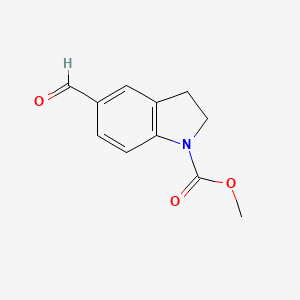

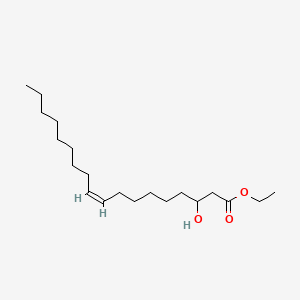
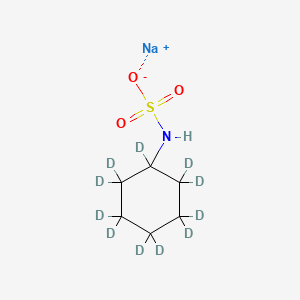
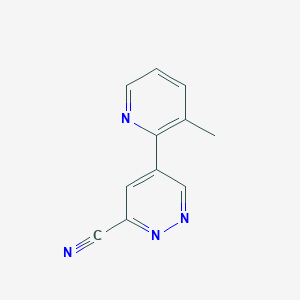
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
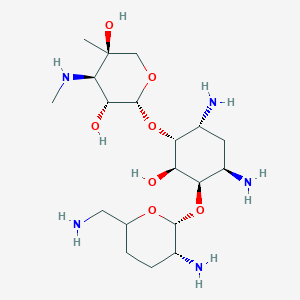
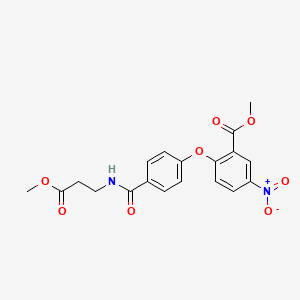
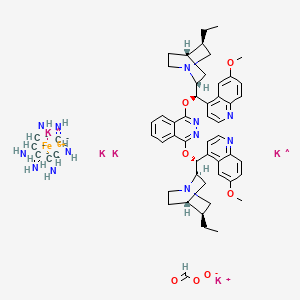
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
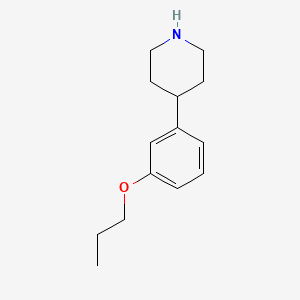
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
